Cas no 356782-33-7 (6-CARBOXYL-4-PHENYL-3,4-DIHYDROCOUMARIN)

6-Carboxyl-4-phenyl-3,4-dihydrocoumarin is a functionalized dihydrocoumarin derivative featuring a carboxyl group at the 6-position and a phenyl substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules and heterocyclic frameworks. The presence of both carboxyl and phenyl groups enhances its reactivity, enabling further derivatization through esterification, amidation, or cyclization reactions. Its rigid dihydrocoumarin core contributes to structural stability, making it valuable for studying structure-activity relationships in medicinal chemistry. The compound is typically synthesized via acid-catalyzed or microwave-assisted condensation, offering efficient scalability for research and industrial applications.
6-CARBOXYL-4-PHENYL-3,4-DIHYDROCOUMARIN structure
356782-33-7 structure
Product Name:6-CARBOXYL-4-PHENYL-3,4-DIHYDROCOUMARIN
CAS No:356782-33-7
MF:C16H12O4
MW:268.264084815979
CID:825646
PubChem ID:9900056
Update Time:2025-06-08

6-CARBOXYL-4-PHENYL-3,4-DIHYDROCOUMARIN Chemical and Physical Properties

Names and Identifiers

    • 6-CARBOXYL-4-PHENYL-3,4-DIHYDROCOUMARIN
    • 2-oxo-4-phenyl-3,4-dihydrochromene-6-carboxylic acid
    • 2-oxo-4-phenylchroman-6-carboxylic acid
    • 3,4-Dihydro-2-oxo-4-phenyl-2H-1-benzopyran-6-carboxylic Acid
    • Inchi: 1S/C16H12O4/c17-15-9-12(10-4-2-1-3-5-10)13-8-11(16(18)19)6-7-14(13)20-15/h1-8,12H,9H2,(H,18,19)
    • InChI Key: HFIYMVVVMUZHSJ-UHFFFAOYSA-N
    • SMILES: O1C(CC(C2C=CC=CC=2)C2C=C(C(=O)O)C=CC1=2)=O

Computed Properties

  • Exact Mass: 268.07400
  • Monoisotopic Mass: 268.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 386
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 63.6Ų

Experimental Properties

  • Melting Point: 242-243°C
  • Solubility: DMSO (Slightly), Methanol (Slightly)
  • PSA: 63.60000
  • LogP: 2.82580

6-CARBOXYL-4-PHENYL-3,4-DIHYDROCOUMARIN Security Information

6-CARBOXYL-4-PHENYL-3,4-DIHYDROCOUMARIN Customs Data

  • HS CODE:2918300090
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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6-CARBOXYL-4-PHENYL-3,4-DIHYDROCOUMARIN Production Method

Additional information on 6-CARBOXYL-4-PHENYL-3,4-DIHYDROCOUMARIN

6-Carboxyl-4-Phenyl-3,4-Dihydrocoumarin: An Overview of a Versatile Compound (CAS No. 356782-33-7)

6-Carboxyl-4-Phenyl-3,4-dihydrocoumarin (CAS No. 356782-33-7) is a compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Properties

6-Carboxyl-4-Phenyl-3,4-dihydrocoumarin is a derivative of dihydrocoumarin, a class of compounds known for their diverse biological activities. The core structure of dihydrocoumarin consists of a benzopyran ring with a saturated bond between the 3 and 4 positions. In the case of 6-Carboxyl-4-Phenyl-3,4-dihydrocoumarin, the 6-position is substituted with a carboxylic acid group, and the 4-position is substituted with a phenyl group. These substitutions significantly influence the compound's chemical and biological properties.

The carboxylic acid group at the 6-position provides the molecule with acidic properties and enhances its solubility in polar solvents. The phenyl group at the 4-position introduces aromaticity and hydrophobicity, which can affect the compound's interactions with biological targets. The combination of these functional groups makes 6-Carboxyl-4-Phenyl-3,4-dihydrocoumarin a versatile molecule for various applications in medicinal chemistry.

Synthesis Methods

The synthesis of 6-Carboxyl-4-Phenyl-3,4-dihydrocoumarin has been extensively studied, and several methods have been reported in the literature. One common approach involves the condensation of salicylaldehyde with phenylacetic acid in the presence of an acid catalyst, followed by cyclization to form the dihydrocoumarin ring. Another method involves the reaction of 2-hydroxybenzaldehyde with phenylacetic acid chloride in the presence of a base to form the corresponding ester, which is then reduced to form the dihydrocoumarin derivative.

Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods for 6-Carboxyl-4-Phenyl-3,4-dihydrocoumarin. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields while minimizing waste generation. Additionally, solvent-free conditions and catalytic systems have been explored to enhance sustainability in the synthesis process.

Biological Activities

6-Carboxyl-4-Phenyl-3,4-dihydrocoumarin has been investigated for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Studies have shown that the compound exhibits strong antioxidant activity due to its ability to scavenge free radicals and inhibit lipid peroxidation. This property makes it a promising candidate for use in formulations aimed at preventing oxidative stress-related diseases.

In terms of anti-inflammatory activity, 6-Carboxyl-4-Phenyl-3,4-dihydrocoumarin has been found to inhibit key enzymes involved in inflammation pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that the compound could be useful in treating inflammatory conditions such as arthritis and other autoimmune disorders.

The anticancer potential of 6-Carboxyl-4-Phenyl-3,4-dihydrocoumarin has also been explored. Research indicates that the compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell death. Specifically, it has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells.

Clinical Applications and Future Directions

The diverse biological activities of 6-Carboxyl-4-Phenyl-3,4-dihydrocoumarin make it an attractive candidate for further clinical development. Preclinical studies have demonstrated its efficacy in animal models of oxidative stress-related diseases and cancer. However, more extensive clinical trials are needed to validate these findings and assess the safety and efficacy of the compound in human subjects.

Ongoing research is focused on optimizing the pharmacokinetic properties of 6-Carboxyl-4-Phenyl-3,4-dihydrocoumarin, such as improving its bioavailability and reducing potential side effects. Additionally, efforts are being made to develop novel formulations that enhance its therapeutic potential while minimizing adverse reactions.

In conclusion, 6-Carboxyl-4-Phenyl-3,4-dihydrocoumarin (CAS No. 356782-33-7) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure and diverse biological activities make it an important subject for further research and development. As new synthesis methods continue to emerge and clinical studies advance, this compound holds significant promise for addressing various health challenges.

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